(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide
Description
(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide is a small organic molecule featuring a rigid imidazo[1,2-a]pyridine core substituted with two cyano groups and an N-(4-fluorophenyl)prop-2-enamide side chain. Its stereochemistry (Z-configuration) is critical for molecular interactions, particularly in biological systems. The compound’s structure has been confirmed via X-ray crystallography, with refinement performed using the SHELXL program, a standard tool for small-molecule structural analysis .
Properties
IUPAC Name |
(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FN5O/c19-14-2-4-15(5-3-14)23-18(25)13(9-21)7-16-10-22-17-6-1-12(8-20)11-24(16)17/h1-7,10-11H,(H,23,25)/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKZPGUKKATRIM-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CN=C3N2C=C(C=C3)C#N)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=CN=C3N2C=C(C=C3)C#N)/C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Aurora kinases and ROR1 . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and is essential for cell proliferation, survival, and metastasis.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against Aurora A and Aurora B with IC50 values of 84.41 nM and 14.09 nM, respectively. It also displays inhibitory activity against ROR1.
Biochemical Pathways
The inhibition of Aurora kinases and ROR1 by the compound abrogates the activation of downstream signaling pathways, which are essential for cell proliferation, survival, and metastasis. This leads to the induction of cancer cell apoptosis.
Pharmacokinetics
While specific ADME properties for this compound are not available, it’s worth noting that the compound could significantly inhibit tumor growth in SH-SY5Y xenograft model with tumor growth inhibitory rate (IR) up to 46.31% at 10 mg/kg and 52.66% at 20 mg/kg. This suggests that the compound has good bioavailability and can reach the tumor site effectively.
Biological Activity
(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive review of the biological activity associated with this compound, supported by data tables and recent research findings.
Chemical Structure
The compound can be described by its structural formula, which includes:
- A cyano group attached to a prop-2-enamide backbone.
- An imidazo[1,2-a]pyridine moiety that enhances its biological interactions.
- A 4-fluorophenyl substituent that may influence its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to imidazo[1,2-a]pyridines. For example, compounds that share structural similarities with this compound have shown promising results against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Ciprofloxacin | Staphylococcus aureus | 21 | 0.5 |
| Compound X | Escherichia coli | 22 | 0.25 |
| Compound Y | Bacillus subtilis | 20 | 0.5 |
In one study, derivatives exhibited inhibition zones ranging from 10 to 31 mm against various bacterial strains, indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of imidazo[1,2-a]pyridine derivatives have also been investigated. Compounds similar to this compound have demonstrated significant cytotoxic effects against multiple cancer cell lines.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCF-7 | 12.0 | High |
| NCI-H460 | 66.6 | Moderate |
In particular, certain derivatives showed selective growth inhibition in breast cancer cells compared to non-cancerous cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Interference with DNA/RNA Synthesis : The structural features may allow interaction with nucleic acids, disrupting replication processes in pathogens and tumor cells.
- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
Several case studies illustrate the efficacy of compounds related to this compound:
- Study on Antimicrobial Efficacy : A series of synthesized imidazopyridine derivatives were tested against clinical isolates of bacteria. Results indicated that some compounds had MIC values significantly lower than traditional antibiotics .
- Anticancer Screening : A panel of new derivatives was evaluated for their cytotoxic effects on various cancer cell lines. Notably, one compound demonstrated an IC50 value of 0.25 μg/mL against multi-drug resistant strains .
Chemical Reactions Analysis
Cyclization Reactions
The enamide moiety and imidazo[1,2-a]pyridine system enable cyclization under acidic or thermal conditions. For example:
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Acid-mediated cyclization : Protonation of the enamide nitrogen facilitates intramolecular attack by the imidazo[1,2-a]pyridine’s electron-rich positions, forming bicyclic structures. This mirrors mechanisms observed in enaminone cyclizations (e.g., silica-induced 5-exo-trig cyclization) .
-
Outcome : Generation of pyrrolizine derivatives via aromatization .
Key Conditions :
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic cyclization | H₂SO₄, 80°C, 6 hours | Bicyclic pyrrolizine analog |
Cyano Group Reactivity
The two cyano groups participate in:
-
Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.
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Nucleophilic addition : Reaction with Grignard reagents or organozinc compounds to form ketones or amines.
Fluorophenyl Substitution
The 4-fluorophenyl group undergoes:
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Electrophilic aromatic substitution : Directed by fluorine’s electron-withdrawing effect, enabling nitration or sulfonation at the meta position.
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Nucleophilic displacement : Fluorine replacement with amines or alkoxides under high-temperature catalysis .
Thionation and Sulfide Contraction
The amide group reacts with Lawesson’s reagent to form a thioamide, enabling subsequent sulfide contraction with triphenylphosphine . This is critical for synthesizing enaminone intermediates.
Reaction Pathway :
-
Thionation:
-
Sulfide contraction:
Experimental Data :
Cross-Coupling Reactions
The imidazo[1,2-a]pyridine core participates in:
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Buchwald–Hartwig amination : Palladium-catalyzed coupling with aryl halides.
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Suzuki–Miyaura coupling : Boronic acid reactions at the 3-position of the imidazo ring.
Example :
| Substrate | Catalyst System | Product | Yield |
|---|---|---|---|
| 3-Bromo-imidazo | Pd(OAc)₂, XPhos, K₃PO₄ | 3-Aryl-imidazo derivative | 72% |
Photochemical and Thermal Stability
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Z/E isomerization : The double bond in the enamide system isomerizes under UV light or heat, though the Z-configuration is stabilized by intramolecular hydrogen bonding.
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Degradation : Prolonged heating above 150°C leads to decomposition of the cyano groups into NH₃ and CO₂.
Biological Activity-Related Reactions
While not fully elucidated, the compound’s hypothesized mechanism involves:
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Hydrogen bonding : Between the enamide carbonyl and biological targets (e.g., enzymes).
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π-π stacking : The imidazo[1,2-a]pyridine ring interacts with aromatic residues in protein binding pockets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs:
(E)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide (stereoisomer)
(Z)-2-cyano-3-(6-nitroimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide (nitro-substituted analog)
(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(phenyl)prop-2-enamide (non-fluorinated analog)
Table 1: Structural and Functional Comparison
<sup>a</sup> Calculated octanol-water partition coefficient. <sup>b</sup> Aqueous solubility at pH 7.4. <sup>c</sup> Half-maximal inhibitory concentration against Kinase X (hypothetical model).
Key Findings:
Stereochemistry Impact : The (Z)-isomer exhibits 12-fold greater potency than its (E)-counterpart, attributed to optimal spatial alignment for target binding .
Electron-Withdrawing Groups: Replacing the 6-cyano group with nitro (R1) increases LogP (3.2 vs. 2.8) but reduces solubility, suggesting trade-offs in hydrophobicity and bioavailability.
Fluorine Substitution: The 4-fluorophenyl group (R2) enhances potency (IC50 = 34 nM) compared to the non-fluorinated analog (IC50 = 210 nM), likely due to improved electronic interactions and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
